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Compound of Interest

Compound Name: LG190119

Cat. No.: B1675210 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals improve the

accuracy of differential expression analysis for the GSE190119 dataset.

Troubleshooting Guide
Issue: High variability between biological replicates, leading to a low number of differentially

expressed genes.

Cause: The GSE190119 dataset was generated with samples performed in duplicate.[1] With

only two biological replicates, statistical power is limited, making it difficult to distinguish true

biological differences from random variation.[2][3][4]

Solution:

Acknowledge the limitation: Be aware that with only two replicates, the statistical power to

detect differentially expressed genes is low. The results should be considered exploratory

and require further validation.

Use appropriate statistical tools: Employ differential expression analysis tools that are known

to perform reasonably well with a low number of replicates. For instance, edgeR and

DESeq2 are commonly used and have mechanisms to handle low replicate numbers, though

their power will still be limited.[5]
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Relax the significance threshold: Consider using a less stringent p-value or False Discovery

Rate (FDR) cutoff to identify a broader set of candidate genes for further investigation.

Clearly state the rationale for this in any analysis.

Focus on large fold changes: Prioritize genes with large biological effect sizes (high fold

changes) as these are more likely to be genuinely differentially expressed, even if they do

not meet strict statistical significance thresholds.

Incorporate prior biological knowledge: Use pathway analysis and gene set enrichment

analysis to see if genes with more moderate changes are enriched in specific biological

functions. This can add confidence to the findings.

Recommend further experiments: The most reliable solution is to increase the number of

biological replicates.[2][3][4] If possible, generating additional data with more replicates for

the conditions of interest is the best way to improve the accuracy and reliability of the

differential expression analysis.

Frequently Asked Questions (FAQs)
Q1: What are the key details of the GSE190119 dataset?

A1: The GSE190119 dataset contains transcriptomic data for Acinetobacter baumannii strain

98-37-09. It compares the wild type strain to a YhaK transposon mutant. Both strains were

grown in human serum and treated with 0.15 µg/mL levofloxacin. The sequencing was

performed on the NovaSeq platform. Importantly, the samples were prepared in duplicate.[1]

Q2: Why is the number of replicates in GSE190119 a concern for differential expression

analysis?

A2: The GSE190119 dataset has only two biological replicates for each condition.[1] A low

number of replicates reduces the statistical power to detect true differences in gene expression.

[2][3][4] This can lead to both false negatives (missing genuinely differentially expressed

genes) and false positives (identifying genes as differentially expressed due to random

chance). For robust differential expression analysis, a higher number of biological replicates

(ideally more than three) is recommended.[2]
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Q3: What steps can I take to preprocess the raw sequencing data from GSE190119 to improve

accuracy?

A3: A rigorous preprocessing workflow is crucial. This includes:

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the

reads using tools like Trimmomatic or Cutadapt.

Read Alignment: Align the cleaned reads to the Acinetobacter baumannii reference genome.

STAR or Bowtie2 are commonly used aligners.

Read Counting: Quantify the number of reads mapping to each gene using tools like HTSeq-

count or featureCounts.

Q4: Which differential expression analysis tool is best for the GSE190119 dataset?

A4: There is no single "best" tool, and the choice can depend on the specific characteristics of

the data.[3][5] For RNA-seq data, popular and well-regarded tools include DESeq2, edgeR,

and limma-voom.[5] Given the low number of replicates in GSE190119, it is advisable to:

Use a tool that has mechanisms to moderate dispersion estimates across genes, such as

DESeq2 and edgeR.

Consider comparing the results from two different tools to identify a consensus set of

differentially expressed genes.[5]

Q5: How can I account for potential batch effects in my analysis?

A5: While the GSE190119 dataset description does not explicitly mention batch information, it

is good practice to look for evidence of batch effects. If samples were processed at different

times or with different reagent lots, this could introduce systematic, non-biological variation.

Exploratory Data Analysis: Use Principal Component Analysis (PCA) or Multi-Dimensional

Scaling (MDS) plots to visualize the relationships between samples. If samples cluster by a
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suspected batch variable rather than the experimental condition, a batch effect may be

present.

Batch Correction: If a batch effect is identified, it can be incorporated into the statistical

model of the differential expression analysis tool (e.g., in DESeq2 or limma).

Data Presentation
Table 1: Summary of Experimental Design for GSE190119

Feature Description

GEO Accession GSE190119

Organism Acinetobacter baumannii 98-37-09

Experiment Type
Expression profiling by high throughput

sequencing

Conditions Compared Wild type vs. YhaK transposon mutant

Treatment 0.15 µg/mL levofloxacin in human serum

Replicates 2 per condition

Sequencing Platform NovaSeq

Table 2: Comparison of Common Differential Expression Analysis Tools
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Tool Statistical Model Key Features
Considerations for
Low Replicates

DESeq2 Negative Binomial

Shrinkage of

dispersion and fold

change estimates.

Generally robust, but

may have reduced

power.

edgeR Negative Binomial

Empirical Bayes

moderation of

dispersion.

Can be more flexible

in model design.

limma-voom Linear Models

Transforms count data

to a continuous scale

and uses precision

weights.

Requires careful

filtering of low-count

genes.

Experimental Protocols
Protocol 1: Standard Differential Expression Analysis Workflow

Data Acquisition: Download the raw FASTQ files for all samples from the Gene Expression

Omnibus (GEO) database under accession number GSE190119.

Quality Control:

Run FastQC on each raw FASTQ file to assess read quality.

Review the FastQC reports for any potential issues, such as adapter content, per-base

sequence quality, and GC content.

Read Trimming:

Use a tool like Trimmomatic to remove adapter sequences and trim low-quality bases from

the reads.

Specify appropriate parameters for adapter sequences, sliding window quality trimming,

and minimum read length.
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Genome Alignment:

Align the trimmed reads to the reference genome of Acinetobacter baumannii using an

aligner such as STAR or Bowtie2.

Generate BAM files as the output of the alignment.

Read Quantification:

Use a tool like featureCounts or HTSeq-count to count the number of reads that map to

each gene in the reference genome annotation (GTF/GFF file).

This will generate a count matrix where rows represent genes and columns represent

samples.

Differential Expression Analysis:

Import the count matrix into R.

Use a package like DESeq2 or edgeR for the analysis.

Create a metadata file that describes the experimental conditions for each sample.

Follow the standard workflow for the chosen package, which typically includes:

Creating the analysis object (e.g., a DESeqDataSet).

Filtering out lowly expressed genes.

Normalization of library sizes.

Estimation of dispersion.

Fitting the statistical model and performing the differential expression test.

Results Interpretation:

Examine the list of differentially expressed genes, paying attention to the log2 fold change,

p-value, and adjusted p-value (FDR).
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Generate visualizations such as volcano plots and MA plots to summarize the results.

Perform downstream analysis, such as pathway enrichment analysis, on the list of

differentially expressed genes.

Mandatory Visualization
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Caption: A standard workflow for differential expression analysis of RNA-seq data.
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Caption: Core steps within a typical differential expression analysis tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7087377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7087377/
https://www.researchgate.net/publication/234689664_Comprehensive_evaluation_of_differential_expression_analysis_methods_forRNA-seq_data
https://www.researchgate.net/publication/397308009_Statistical_Strategies_for_Differential_Expression_Analysis_of_RNA_Sequencing_Data_Model_Comparison_and_Benchmarking
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0190152
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0190152
https://www.benchchem.com/product/b1675210#improving-accuracy-of-differential-expression-in-gse190119
https://www.benchchem.com/product/b1675210#improving-accuracy-of-differential-expression-in-gse190119
https://www.benchchem.com/product/b1675210#improving-accuracy-of-differential-expression-in-gse190119
https://www.benchchem.com/product/b1675210#improving-accuracy-of-differential-expression-in-gse190119
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1675210?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

